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Compound of Interest

Compound Name: 2,6-Difluoro-3-methylphenol

Cat. No.: B1304721

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of 2,6-
Difluoro-3-methylphenol, a fluorinated aromatic compound of interest in medicinal chemistry
and materials science. This document details predicted and known spectral data, outlines
experimental protocols for spectral acquisition, and presents a generalized workflow for the
spectral analysis of chemical compounds.

Core Spectral Data

The following tables summarize the key spectral data for 2,6-Difluoro-3-methylphenol. It is
important to note that while some data is derived from public databases, specific experimental
NMR and UV-Vis data for this compound are not widely available. Therefore, predicted spectral
data, generated using computational methods, are provided and should be considered as such.

Table 1: General and Mass Spectrometry Data

Property Value Source
Molecular Formula C7HeF20 PubChem[1]
Molecular Weight 144.12 g/mol PubChem|[1]
Exact Mass 144.03867113 Da PubChem
Monoisotopic Mass 144.03867113 Da PubChem
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Table 2: Predicted *H NMR Spectral Data

Solvent: CDCIs, Reference: TMS (0 ppm)

Chemical Shift e . .
Multiplicity Integration Assignment

(ppm)

~7.0-7.2 m 1H Ar-H

~6.8-7.0 m 1H Ar-H

~5.5 (variable) brs 1H OH

~2.3 S 3H CHs

Table 3: Predicted 3C NMR Spectral Data

Solvent: CDCIs, Reference: TMS (0 ppm)

Chemical Shift (ppm) Assighment
~150 - 155 (dd) C-F

~145 - 150 (dd) C-F

~130 - 135 C-OH
~125-130 Ar-C

~120 - 125 Ar-C
~115-120 Ar-C

~15-20 CHs

Table 4: Predicted °F NMR Spectral Data

Reference: CFCls (0 ppm)
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Chemical Shift (ppm) Multiplicity

~-130to -140 m

Table 5: Infrared (IR) and Raman Spectroscopy Data

Spectroscopy Instrument Key Peaks (cm~?) Source

Broad O-H stretch
(~3200-3600),
Aromatic C-H stretch

(~3000-3100), C=C
Bruker Tensor 27 FT- o
ATR-IR aromatic ring PubChem

IR
stretches (~1400-
1600), C-F stretches
(~1100-1300), C-O
stretch (~1200)
Bruker MultiRAM Strong aromatic ring
FT-Raman Stand Alone FT- vibrations, C-H and C- PubChem

Raman Spectrometer F vibrations.

Table 6: Predicted UV-Vis Spectral Data

Solvent Amax (nm)
Methanol ~270-280
Cyclohexane ~265-275

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are generalized
protocols for phenolic compounds and should be adapted as necessary for specific
instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the chemical structure and connectivity of atoms in 2,6-Difluoro-3-
methylphenol.

Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 2,6-Difluoro-3-methylphenol in

0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds, or Acetone-de) in a standard 5
mm NMR tube. The choice of solvent may influence the chemical shifts, particularly of the
hydroxyl proton.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, JEOL) with a field
strength of at least 400 MHz for tH NMR.

'H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a
sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

o Reference the spectrum to the residual solvent peak or an internal standard like
tetramethylsilane (TMS).

13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more)
and a longer relaxation delay may be necessary.

19F NMR Acquisition:
o Acquire a one-dimensional *°F NMR spectrum.

o Adedicated fluorine probe or a broadband probe tuned to the fluorine frequency is
required.

o Reference the spectrum to an external standard such as CFCls.
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o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
integration of the signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2,6-Difluoro-3-methylphenol.
Methodology:
e Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal. Ensure good contact between the sample and the crystal.

o KBr Pellet (for transmission): Grind a small amount of the sample with dry potassium
bromide (KBr) and press the mixture into a thin, transparent pellet.

¢ Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor
27 FT-IR).

o Data Acquisition:
o Record a background spectrum of the empty ATR crystal or the KBr pellet.
o Record the sample spectrum over a typical range of 4000-400 cm™1,
o Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

o Data Processing: Perform a background subtraction and analyze the resulting spectrum for
characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2,6-Difluoro-3-
methylphenol.

Methodology:
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o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

 Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

o Data Acquisition:

o ESI-MS: Infuse the sample solution directly into the ESI source. Acquire spectra in both
positive and negative ion modes to observe the protonated molecule [M+H]* and the
deprotonated molecule [M-H]~, respectively.

o GC-MS: Inject the sample solution onto a GC column to separate it from any impurities
before it enters the mass spectrometer. The electron ionization (EI) source will cause
fragmentation of the molecule.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to
determine the exact mass and elemental composition.

UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of 2,6-Difluoro-3-methylphenol.
Methodology:

o Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent
(e.g., methanol, ethanol, or cyclohexane). The concentration should be chosen to give an
absorbance reading in the range of 0.1-1.0.

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
o Data Acquisition:
o Fill a quartz cuvette with the pure solvent to record a baseline.

o Fill a matched quartz cuvette with the sample solution.
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o Scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength(s) of maximum
absorbance (Amax).

o Data Analysis: Determine the Amax values from the spectrum. If the concentration is known
accurately, the molar absorptivity (€) can be calculated using the Beer-Lambert law.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the comprehensive spectral
characterization of a chemical compound like 2,6-Difluoro-3-methylphenol.
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Caption: Workflow for the spectral analysis of a chemical compound.
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Safety, Handling, and Storage

2,6-Difluoro-3-methylphenol is classified as a hazardous substance.[1][2] It is harmful if
swallowed or in contact with skin and can cause severe skin burns and eye damage.[]

e Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[3] Wear
appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety
goggles, and a lab coat.[3] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

» Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
Store away from incompatible materials. The compound should be stored under an inert
atmosphere (e.g., nitrogen).[2]

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, regional, and national regulations.[3]

This document is intended for informational purposes for qualified individuals and does not
constitute a comprehensive safety guide. Always refer to the latest Safety Data Sheet (SDS)
before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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